N-(2-Chloroethyl)dibutylamine

Description

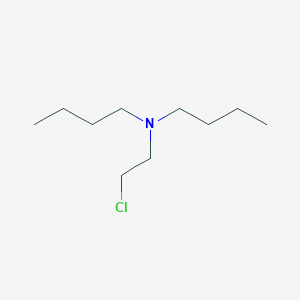

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-(2-chloroethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22ClN/c1-3-5-8-12(10-7-11)9-6-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHSVFQLPXJHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158601 | |

| Record name | N-(2-Chloroethyl)dibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13422-90-7 | |

| Record name | N-Butyl-N-(2-chloroethyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13422-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroethyl)dibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroethyl)dibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)dibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Chloroethyl Dibutylamine and Its Precursors

Direct Synthetic Approaches for N-(2-Chloroethyl)dibutylamine

The most direct route to this compound involves the reaction of dibutylamine (B89481) with a suitable 2-chloroethylating agent. One common method is the reaction of dibutylamine with 2-chloroethyl chloride. smolecule.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

A patent describes a method for preparing N,N-di-n-butylethylenediamine from di-n-butylamine and 2-chloroethylamine (B1212225) hydrochloride in a methanol (B129727) solution of sodium methoxide (B1231860) within an autoclave. google.com This process operates at elevated temperatures and pressures. google.com

Preparation of Key Precursors and Building Blocks

The synthesis of this compound relies on the availability of its fundamental precursors: dibutylamine and a 2-chloroethylamine derivative.

Synthesis of Dibutylamine (DBA)

Dibutylamine is a commercially significant secondary amine with diverse applications, including its use as a catalyst and an intermediate in the production of rubber chemicals and corrosion inhibitors. chemicalbook.comtandfonline.combasf.com Industrial production of dibutylamine is primarily achieved through two main methods: chemicalbook.comchemicalbook.commetoree.com

From Butanol and Ammonia (B1221849): This process involves passing a mixture of butanol and ammonia over a heated catalyst, such as alumina (B75360) or silica, at temperatures ranging from 300 to 500°C under pressure. chemicalbook.comchemicalbook.com

Dehydrogenation: A mixture of ammonia, butanol, and hydrogen is passed over a dehydrogenation catalyst. chemicalbook.comchemicalbook.com

In both methods, the resulting mixture of amines is separated by continuous distillation and extraction. chemicalbook.comchemicalbook.com Dibutylamine can also be synthesized by the reaction of butyl bromide or butyl chloride with ammonia. chemicalbook.com

For laboratory-scale synthesis, dibutylamine hydrochloride can be prepared by slowly adding a solution of phosphorus trichloride (B1173362) in a dry solvent like hexane (B92381) or diethyl ether to a stirred solution of dibutylamine. This reaction forms a voluminous precipitate of dibutylamine hydrochloride. prepchem.com

Synthesis of 2-Chloroethylamine Derivatives

2-Chloroethylamine hydrochloride is a key reagent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes. chemicalbook.com It can be synthesized through several routes. One common laboratory and industrial method involves the reaction of 2-hydroxyethylamine hydrochloride (ethanolamine hydrochloride) with thionyl chloride. chemicalbook.comgoogle.comexsyncorp.com This reaction is often carried out in a suitable solvent. chemicalbook.com Another method involves the reaction of ethanolamine (B43304) with hydrogen chloride, which is considered to have the advantage of readily available raw materials and potentially high purity and yield of the product. google.com

The synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride, another important chloroethylamine derivative, is achieved by reacting diethanolamine (B148213) with thionyl chloride. chemicalbook.com The reaction is typically performed in a solvent like dichloroethane, and the product is obtained as a crystalline solid in quantitative yield. chemicalbook.com

Strategies for Chloroethylation of Amine Substrates

Chloroethylation is the process of introducing a 2-chloroethyl group onto a substrate, in this case, an amine. A primary strategy for the chloroethylation of dibutylamine is its reaction with 1-bromo-2-chloroethane. This reaction leads to the formation of this compound.

The reactivity of the 2-chloroethyl group allows for further functionalization. The chlorine atom can undergo nucleophilic substitution reactions, enabling the introduction of various other functional groups. smolecule.com

Catalytic Systems in the Synthesis of Halogenated Amines

The synthesis of halogenated amines, including this compound, can be influenced by various catalytic systems. While direct alkylation of amines with alkyl halides is a fundamental method, it can sometimes lead to mixtures of primary, secondary, tertiary, and quaternary amines. acs.orgchemguide.co.uk

Modern synthetic methods often employ transition-metal catalysts to achieve higher selectivity and efficiency. For instance, palladium-catalyzed cross-coupling reactions, known as Buchwald-Hartwig amination, are widely used for the synthesis of arylamines. chemicalbook.com While not directly for this compound, this highlights the power of catalysis in C-N bond formation.

In the broader context of amine synthesis, late transition metals like iridium and ruthenium have been shown to be effective catalysts for the N-alkylation of amines with alcohols. sioc-journal.cnacs.org These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer a green alternative to traditional alkylation methods. rsc.orgorganic-chemistry.org

Organocatalysis also presents a promising approach for the synthesis of chiral halogenated compounds, employing catalysts like cinchona alkaloids and novel chiral amines. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles are increasingly being applied to the synthesis of amines to develop more environmentally benign processes. A key aspect is the use of alcohols as alkylating agents instead of alkyl halides, as this generates water as the only byproduct. sioc-journal.cn This approach, often catalyzed by transition metals, is considered a green, efficient, and simple method for N-alkylation. sioc-journal.cnrsc.org

Microwave-assisted synthesis is another green chemistry technique that can accelerate reactions and improve yields. researchgate.net For instance, the direct formation of tertiary amines from the N-alkylation of amines with alkyl halides has been achieved in aqueous media under microwave irradiation, avoiding the need for transition metal catalysts. researchgate.net

Furthermore, the use of efficient and recyclable catalysts, such as dibutylamine itself in certain reactions, and conducting reactions in aqueous media contribute to the development of more sustainable synthetic routes. tandfonline.com

Chemical Reactivity and Transformation Pathways of N 2 Chloroethyl Dibutylamine

Nucleophilic Substitution Reactions

The chlorine atom on the ethyl group of N-(2-Chloroethyl)dibutylamine makes the molecule susceptible to nucleophilic substitution reactions. ontosight.aismolecule.com This reactivity is a cornerstone of its chemical behavior, leading to the formation of diverse derivatives.

Intramolecular Cyclization Mechanisms

A significant reaction pathway for this compound and similar nitrogen mustards is intramolecular cyclization. The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming a cyclic aziridinium (B1262131) ion. This process is a key step in the mechanism of action for many alkylating agents.

Studies on related N-(2-chloroethyl) compounds have shown that this cyclization can occur spontaneously in solution, and the resulting cyclic intermediate is often the more reactive species responsible for subsequent alkylation reactions. nih.gov For instance, N-phenyl-N'-(2-chloroethyl)ureas have been observed to cyclize into N-phenyl-4,5-dihydrooxazol-2-amines, which were found to be more potent than the parent compound. nih.gov

Intermolecular Alkylation Reactions

This compound is classified as an alkylating agent, meaning it can transfer its 2-(dibutylamino)ethyl group to other nucleophilic molecules. ontosight.ai This intermolecular alkylation is a type of nucleophilic substitution where an external nucleophile attacks the carbon bearing the chlorine atom.

This reactivity is fundamental to its use as a synthetic intermediate. For example, it can react with various nucleophiles to introduce the dibutylaminoethyl moiety into other molecules. The lone pair on the nitrogen of the amine facilitates these reactions, making it a good nucleophile itself. savemyexams.com In polar solvents, nitrogen mustards like HN-1 and HN-2 can undergo rapid bimolecular nucleophilic substitution to form bis-quaternary ammonium (B1175870) salts. dtic.mil

Amine Reactivity and Derivative Formation

The tertiary amine group in this compound is a key functional group that influences its reactivity, allowing for the formation of a variety of derivatives. ontosight.ai

N-Alkylation Reactions

While this compound is already a tertiary amine, further alkylation at the nitrogen atom can occur under specific conditions to form quaternary ammonium salts. This reaction typically involves reacting the amine with an alkyl halide. The resulting quaternary ammonium compounds have different properties and applications compared to the parent tertiary amine. For example, the reaction of a tertiary amine with an alkyl halide like chloromethane (B1201357) can lead to the formation of a quaternary ammonium salt. savemyexams.com

Acylation Reactions (e.g., formation of N,N-dibutyl-2-chloro-Acetamide)

The acylation of amines is a common method for the formation of amides. bath.ac.uk In the context of this compound, acylation would involve the reaction of the tertiary amine with an acylating agent, such as an acyl chloride or an acid anhydride. However, the direct acylation of a tertiary amine like this compound to form an amide is not a standard reaction, as the nitrogen atom already has three alkyl substituents and no hydrogen atom to be replaced.

Instead, the related compound, dibutylamine (B89481) (a secondary amine), can be readily acylated. For instance, the reaction of dibutylamine with chloroacetyl chloride would yield N,N-dibutyl-2-chloroacetamide. This reaction is a standard nucleophilic acyl substitution where the secondary amine attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding amide.

Dehydrohalogenation Pathways

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, typically resulting in the formation of an alkene. In this compound, this would involve the removal of the chlorine atom and a hydrogen atom from the adjacent carbon (the one bonded to the nitrogen). This reaction is typically promoted by a strong base. The product of such a reaction would be N,N-dibutylvinylamine.

The feasibility of this pathway depends on the reaction conditions and the strength of the base used. While nucleophilic substitution is a major pathway, under strongly basic conditions, elimination can compete with or even dominate substitution.

Formation of N-Nitrosamine Derivatives in Chemical Systems

The formation of N-nitrosamines from precursor amines is a significant chemical transformation, particularly in the context of pharmaceutical and industrial chemistry. This compound, as a tertiary amine, can undergo nitrosation to form N-nitrosamine derivatives. This process typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which is often formed in situ from nitrites (like sodium nitrite) under acidic conditions. europa.euresearchgate.net

The general mechanism for the nitrosation of tertiary amines involves a process known as N-nitrosative dealkylation. europa.euresearchgate.net Unlike secondary amines, which can be directly nitrosated by replacing the hydrogen on the nitrogen, tertiary amines require the cleavage of a carbon-nitrogen bond. europa.eu The reaction proceeds through the formation of a nitrosammonium ion intermediate. This intermediate then undergoes decomposition, leading to the formation of an N-nitrosamine and a carbonyl compound. researchgate.net

Several factors influence the rate and extent of N-nitrosamine formation from tertiary amines:

Presence of a Nitrosating Agent: A source of nitrite (B80452) or other nitrosating agents is essential for the reaction to occur. researchgate.net

pH of the System: The formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃) from nitrous acid, is favored under acidic conditions. europa.eu However, very low pH can protonate the amine, reducing its nucleophilicity and thus slowing the reaction. researchgate.net The optimal pH for nitrosation often represents a balance between these two effects. researchgate.net

Structure of the Amine: The structure of the tertiary amine plays a crucial role. The rate of nitrosative dealkylation can be influenced by the nature of the alkyl groups attached to the nitrogen. researchgate.net

Temperature: Elevated temperatures can influence the rate of nitrosamine (B1359907) formation. researchgate.net

While specific studies on this compound are limited, research on analogous tertiary amines, such as tributylamine (B1682462), provides insights into its potential reactivity. Studies comparing the nitrosation of secondary and tertiary amines have shown that tertiary amines are generally less reactive towards nitrosation than their secondary amine counterparts. For instance, the rate of formation of N-nitrosodibutylamine from tributylamine is significantly lower (by two orders of magnitude) than from di-n-butylamine under similar conditions. researchgate.netacs.orgusp.org

The formation of N-nitrosamines is a critical consideration in various industrial processes and in the stability of pharmaceutical products, as these compounds are often classified as probable human carcinogens. researchgate.net

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Detailed mechanistic investigations into the reaction kinetics and thermodynamics of this compound are not extensively available in the public domain. However, by examining studies on related compounds, particularly other tertiary amines, a general understanding of the kinetic and thermodynamic principles governing its reactions can be inferred.

The nitrosation of amines is a well-studied reaction class. Kinetic studies on the formation of N-nitrosamines from amines have revealed important mechanistic details. For example, the nitrosation of dibenzylamine (B1670424) was found to exhibit first-order kinetics with respect to the amine and second-order kinetics with respect to nitrite. nih.gov This suggests a mechanism where the rate-determining step involves the reaction of the amine with a nitrosating species derived from two molecules of nitrite, likely dinitrogen trioxide (N₂O₃). europa.eunih.gov

The rate of nitrosation of tertiary amines is generally slower than that of secondary amines due to the requirement of a dealkylation step. researchgate.netccsnorway.com The cleavage of the C-N bond is a key part of the mechanism and can be influenced by the stability of the carbocation or leaving group formed. In the case of this compound, the presence of the electron-withdrawing chloroethyl group might influence the electron density on the nitrogen and the stability of the intermediates, thereby affecting the reaction kinetics.

The table below summarizes the factors influencing the rate of N-nitrosamine formation, based on studies of related amines.

| Factor | Influence on Reaction Rate | Rationale | Citations |

| Amine Type | Secondary > Tertiary | Direct nitrosation is faster than nitrosative dealkylation. | researchgate.netccsnorway.com |

| pH | Optimal pH exists (typically acidic) | Balances formation of active nitrosating agent and availability of unprotonated amine. | researchgate.netnih.gov |

| Nitrite Concentration | Rate increases with nitrite concentration | Nitrite is the precursor to the nitrosating agent. | nih.gov |

| Temperature | Rate generally increases with temperature | Provides activation energy for the reaction. | researchgate.net |

| Catalysts | Carbonyl compounds can catalyze the reaction | Can facilitate the formation of intermediates. | nih.gov |

The following table presents a qualitative comparison of the reactivity of different amine types in nitrosation reactions.

| Amine Type | General Reactivity | Key Mechanistic Feature |

| Primary Amines | Can form unstable diazonium ions, which can lead to various products. | Formation of R-N₂⁺ |

| Secondary Amines | Generally the most reactive towards N-nitrosamine formation. | Direct replacement of N-H with N-N=O. |

| Tertiary Amines | Less reactive than secondary amines. | N-Nitrosative dealkylation. |

It is important to note that while these general principles are applicable, the specific kinetic and thermodynamic parameters for this compound would require dedicated experimental studies.

Spectroscopic and Chromatographic Characterization of N 2 Chloroethyl Dibutylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For N-(2-Chloroethyl)dibutylamine, both ¹H NMR and ¹³C NMR are employed to confirm its structural integrity.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. For example, the ¹³C NMR spectrum of N-nitrodibutylamine shows signals at δ= 51.9, 28.9, 20.3, and 13.9 ppm, corresponding to the different carbon atoms in the dibutylamino group. rsc.org Similarly, the carbons of the chloroethyl group in this compound would have characteristic chemical shifts. The carbon bonded to the chlorine atom would be significantly downfield due to the electronegativity of the halogen.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The chemical formula for this compound is C₁₀H₂₂ClN, and it has a monoisotopic mass of 191.144077 g/mol . ontosight.aiepa.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation of tertiary amines, such as this compound, often involves the cleavage of the C-N bond. nih.gov This can lead to the formation of stable carbocations and other fragment ions that are characteristic of the original molecule's structure.

While specific fragmentation data for this compound is not detailed in the provided results, the general principles of amine fragmentation suggest that the loss of a butyl group or the chloroethyl group would be prominent fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-N, and C-Cl bonds.

The C-H stretching vibrations of the alkyl groups typically appear in the region of 2850-3000 cm⁻¹. rsc.org The C-N stretching vibration for tertiary amines is usually found in the fingerprint region, which can be complex. The C-Cl stretching vibration is of particular interest for identifying the chloroethyl group. This absorption band is typically observed in the range of 600-840 cm⁻¹. wpmucdn.comorgchemboulder.com The presence of a band in this region would be a strong indicator of the chloroethyl moiety in the molecule.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from impurities and for quantifying its presence in various matrices.

Gas Chromatography (GC) for Volatile Species Separation

Gas chromatography is a common technique for separating and analyzing volatile compounds. nemi.gov Due to its volatility, this compound is amenable to GC analysis. The compound is introduced into a heated column where it is separated based on its boiling point and interaction with the stationary phase. nemi.gov However, amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing and poor reproducibility. vt.edulabrulez.com To overcome this, deactivated columns are often used. labrulez.com The use of GC coupled with a mass spectrometer (GC/MS) allows for both separation and identification of the compound. nemi.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Analysis

High-performance liquid chromatography is a versatile technique for separating, identifying, and quantifying components in a mixture. sielc.com For this compound, a reverse-phase (RP) HPLC method has been described. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the compound's hydrophobicity. This technique is scalable and can be used for preparative separation to isolate impurities. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly useful for separating highly polar compounds. nih.govlcms.cz HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. lcms.cz This technique offers an alternative to reverse-phase HPLC for polar analytes. While specific applications of HILIC for this compound are not detailed, it is a valuable technique for analyzing related polar compounds like 2-chloroethylamine (B1212225). chromatographyonline.com HILIC can be coupled with mass spectrometry (HILIC-MS) to provide sensitive and selective detection. chromatographyonline.com

Advanced Hybrid Analytical Methodologies (e.g., GC-MS, HPLC-MS)

The characterization and quantification of this compound and related nitrogen mustards (NMs) frequently employ advanced hybrid analytical methodologies that couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable for identifying these compounds and their degradation products in various matrices. gazi.edu.tr Due to the reactive and often non-volatile nature of these analytes, specialized sample preparation and derivatization steps are typically required to achieve reliable and sensitive results. gazi.edu.trwur.nl

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. wur.nlnemi.gov For nitrogen mustards like this compound, which can be less volatile, derivatization is a common strategy to improve their chromatographic behavior. gazi.edu.tr This process converts the analyte into a more volatile and thermally stable derivative. wur.nl

Detailed research findings have demonstrated the efficacy of GC-MS in detecting nitrogen mustards and their metabolites. One approach involves the detection of the partially hydrolyzed metabolites, known as half nitrogen mustards (CEAAE), as unambiguous biomarkers of exposure. rsc.orgrsc.org A study developed a method based on heptafluorobutyrylation followed by GC-tandem mass spectrometry (MS/MS) in positive chemical ionization mode for the detection of these half nitrogen mustards in plasma. rsc.orgrsc.orgscispace.com This method showed excellent linearity and low limits of detection (LOD). rsc.orgrsc.org

Another common application of GC-MS is the analysis of hydrolysis products of nitrogen mustards, such as ethanolamines. gazi.edu.tr For instance, a validated GC-MS method was developed to measure the levels of N-methyldiethanolamine (MDEA), the hydrolysis product of HN2, in rat urine after derivatization to their trimethylsilyl (B98337) (TMS) esters. gazi.edu.tr This method demonstrated good recovery and sensitivity. gazi.edu.tr

Research on the reaction products of nitrogen mustards with phenol, which can occur during decontamination processes, has also utilized GC-MS. nih.gov The analysis of the resulting phenyl ethers by GC-Electron Ionization MS (GC-EIMS) and GC-Chemical Ionization MS (GC-CIMS) provided distinctive fragmentation patterns crucial for identification. The primary fragmentation observed under EI was a C-C bond cleavage alpha to the nitrogen atom. nih.gov

Table 1: GC-MS Analytical Parameters for Nitrogen Mustard-Related Compounds

| Analyte Type | Derivatization Method | Analytical Technique | Key Findings | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Half Nitrogen Mustards | Heptafluorobutyrylation | GC-MS/MS (PCI) | Detection of 2-[(2-chloroethyl)(alkyl)amino]ethanol (CEAAE) in plasma. | 0.3–0.5 ng/mL | rsc.org, rsc.org |

| Hydrolysis Products | Trimethylsilyl (TMS) | GC-MS | Detection of MDEA in rat urine. | 1.6 ng/mL (for MDEA) | gazi.edu.tr |

Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, making it an excellent alternative or complementary technique to GC-MS for nitrogen mustards and their degradation products. researchgate.netresearchgate.net Various HPLC-MS methods have been developed that often target the hydrolysis products or other derivatives of the parent compounds.

One innovative LC-MS/MS method uses ethanolysis to create stable and detectable derivatives of nitrogen mustards. wiley.com In this process, the unstable alkyl chloride groups are replaced with stable ether linkages, allowing for highly sensitive detection in complex environmental samples like soil. wiley.com

The analysis of highly hydrophilic degradation products, such as ethanolamines, can be challenging with standard reversed-phase HPLC. To overcome this, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) have been successfully developed. nih.gov A HILIC-MS/MS method was validated for the analysis of methyl diethanolamine (B148213) and ethyl diethanolamine in serum and urine, achieving sufficient retention and efficient analysis. nih.gov

Another approach involves derivatization to enhance retention on reversed-phase columns. A post-pentafluorobenzoylation LC-MS/MS method was developed for the qualitative and quantitative analysis of ethanolamines, allowing for detection at low ng/mL levels in serum and urine. nih.gov Furthermore, direct analysis of hydrolysis products like N-ethyldiethanolamine (EDEA) and N-methyldiethanolamine (MDEA) in human urine has been achieved using isotope-dilution HPLC-MS with TurbolonSpray ionization, providing a sensitive and accurate means of assessing recent exposure. psu.edu For this compound itself, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier has been described. sielc.com

Table 2: HPLC-MS Analytical Parameters for Nitrogen Mustard-Related Compounds

| Analyte/Target | Method | Column Type | Key Findings | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Nitrogen Mustards | Ethanolysis Derivatization | LC-MS/MS | Highly sensitive detection of NM derivatives in environmental samples. | Not Specified | wiley.com |

| Ethanolamines | HILIC-MS/MS | HILIC | Sufficient retention and analysis of highly hydrophilic degradation products. | 15-20 ng/mL (in serum/urine) | nih.gov |

| Ethanolamines | Pentafluorobenzoylation | Reversed-Phase LC-MS/MS | Quantified MDEA and EDEA in serum and urine. | 1 ng/mL (MDEA/EDEA in serum) | nih.gov |

| EDEA and MDEA | Isotope-Dilution HPLC-MS | Not Specified | Quantitation of hydrolysis products in human urine. | 0.41 ng/mL (EDEA), 0.96 ng/mL (MDEA) | psu.edu |

Computational Chemistry and Molecular Modeling of N 2 Chloroethyl Dibutylamine

Electronic Structure Calculations and Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For N-(2-Chloroethyl)dibutylamine, such studies would focus on how the electron density is distributed across the molecule, which is key to its reactivity.

Detailed research findings from quantum mechanical calculations, typically using Density Functional Theory (DFT), would elucidate several key parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily polarized and more reactive.

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the lone pair of electrons on the nitrogen atom would be a region of high electron density (a nucleophilic site), while the area around the chlorine atom and hydrogen atoms would be more electron-deficient (electrophilic sites). This information is crucial for predicting how the molecule will interact with other chemical species. As an alkylating agent, its reactivity is significantly influenced by the presence of the chlorine atom. ontosight.ai

Table 1: Conceptual Quantum Mechanical Parameters for this compound This table presents conceptual data that would be derived from DFT calculations.

| Parameter | Conceptual Value/Description | Significance |

|---|---|---|

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Represents the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | Near-zero or slightly positive value (e.g., ~ 0.5 eV) | Represents the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 eV | Indicates kinetic stability and chemical reactivity; a large gap implies high stability. researchgate.net |

| Dipole Moment | Non-zero value (e.g., ~ 2.5 Debye) | Measures the overall polarity of the molecule, arising from the electronegative N and Cl atoms. |

| Mulliken Atomic Charges | N: negative; Cl: negative; Adjacent C atoms: positive | Provides a quantitative measure of partial charges on each atom, indicating sites for nucleophilic or electrophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. The two butyl chains and the chloroethyl group can rotate around their single bonds, leading to a vast number of possible conformations.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule flexes, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water or methanol). nih.govrsc.org

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra or for identifying compounds where experimental data is unavailable.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., C-H stretching, CH₂ bending, C-N stretching). By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed bands can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These calculations provide a prediction of the resonance frequency for each nucleus in the molecule, which is highly sensitive to its local electronic environment. For this compound, this would help assign peaks to the specific protons and carbons in the butyl and chloroethyl chains.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net This can help understand the electronic structure and identify the wavelengths at which the molecule absorbs light.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. diva-portal.orgunipd.it The fundamental principle is that the activity of a substance is a function of its molecular structure and physicochemical properties.

The QSAR framework involves several steps:

Data Set Collection: A set of molecules with known activities (e.g., toxicity, binding affinity) is compiled.

Descriptor Calculation: For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure. diva-portal.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation. diva-portal.org

For an alkylating agent like this compound, a QSAR model could be developed to predict its cytotoxic potential based on descriptors calculated for a series of related nitrogen mustards. The model could help in understanding which structural features (e.g., steric bulk of the alkyl chains, electrophilicity of the carbon bearing the chlorine) are most important for its activity.

Computational Descriptors and Topological Indices

Computational descriptors are numerical values that characterize a molecule. diva-portal.org They can be classified based on their dimensionality:

0D & 1D Descriptors: These include simple counts of atoms and functional groups, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology (how atoms are connected). diva-portal.org Topological indices are a major class of 2D descriptors. psu.edurefaad.com They are graph-theoretical invariants that quantify aspects of molecular shape, size, and branching. psu.edubiointerfaceresearch.com Examples include the Wiener index (based on the sum of distances between all pairs of vertices) and Zagreb indices (based on the degrees of vertices). psu.edubiointerfaceresearch.com

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as shape and volume. diva-portal.org

Quantum-Mechanical Descriptors: These are derived from quantum chemistry calculations and include properties like HOMO/LUMO energies, partial charges, and polarizability. diva-portal.org

These descriptors are the foundation of QSAR modeling. psu.edu For this compound, a variety of such descriptors would be calculated to build predictive models. The table below shows examples of computed descriptors for a closely related analog, (2-Chloroethyl)diethylamine, which illustrates the types of values that would be calculated.

Table 2: Example of Computed Descriptors for the Analogous Compound, (2-Chloroethyl)diethylamine Data sourced from PubChem for the analog (2-Chloroethyl)diethylamine (CID 13364) to illustrate the types of descriptors. nih.gov

| Descriptor Type | Descriptor Name | Value for (2-Chloroethyl)diethylamine |

|---|---|---|

| 1D Descriptor | Molecular Weight | 135.63 g/mol |

| 1D Descriptor | Heavy Atom Count | 8 |

| 1D Descriptor | Rotatable Bond Count | 5 |

| 2D Descriptor | XLogP3 | 1.6 |

| 2D Descriptor | Topological Polar Surface Area | 3.24 Ų |

| 3D Descriptor | Asphericity | 0.438 |

| 3D Descriptor | Spherocity | 0.562 |

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Organic Transformations

N-(2-Chloroethyl)dibutylamine's primary role in organic synthesis is as a key intermediate. ontosight.ai Its bifunctional nature, containing both a reactive chloroethyl group and a tertiary amine, allows for a variety of chemical modifications. The chlorine atom can be displaced by nucleophiles in substitution reactions, while the nitrogen atom can participate in various other transformations. ontosight.ai This dual reactivity makes it a valuable precursor for constructing more elaborate molecular architectures.

One notable application is in the synthesis of piperidine (B6355638) derivatives. For instance, it is used in the preparation of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, an intermediate in the synthesis of meperidine. google.com This transformation involves the reaction of N,N-bis(2-chloroethyl)benzylamine, a related compound, with phenylacetonitrile. google.com

Synthesis of Novel Organic Compounds and Fine Chemicals

The reactivity of this compound makes it a useful starting material for the synthesis of a wide array of novel organic compounds and fine chemicals. ontosight.ai Its ability to undergo alkylation reactions allows for the introduction of the dibutylaminoethyl group into various molecular frameworks, leading to the creation of new chemical entities with potentially interesting properties. ontosight.ai

Researchers have utilized this compound in the development of new molecules for various applications. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity pattern of N-(2-chloroethyl)amines is well-established in the synthesis of diverse structures, including those with potential pharmaceutical applications. opcw.orgresearchgate.net

Applications in Polymer Chemistry and Material Development (e.g., plasticizers, rubber chemicals)

While direct, extensive applications of this compound in polymer chemistry are not prominently featured in the search results, related compounds and derivatives find use in this field. For example, dibutylformamide (DBF) is used as an additive in the manufacturing of polymers and rubbers. nasa.gov Plasticizers are crucial additives in polymers to enhance their flexibility and durability. upertis.ac.id Various phthalates and terephthalates, such as dibutyl phthalate (B1215562) (DBP) and di-n-butyl terephthalate, are common plasticizers. nasa.govgoogle.com The search results also mention the use of 2-{3-[(E)-2-(dibutylamino)-1-ethenyl]-5,5-dimethyl-2-cyclohexenylidene}malononitrile as a chromophore in photorefractive polymeric composites, where a plasticizer is also a component. acs.org Although a direct role for this compound as a primary plasticizer is not established, its structural motifs are present in compounds used in polymer formulations.

Development of Dyes and Pigment Precursors

This compound and its derivatives can serve as intermediates in the synthesis of dyes and pigments. The introduction of the dibutylamino group can influence the color and properties of the final dye molecule. For example, the synthesis of certain azo dyes involves the use of various amine intermediates. aaru.edu.jo The search results mention that intermediates for dyes and pigments can be synthesized from various starting materials, including aniline (B41778) derivatives. epa.gov While a direct synthesis of a specific dye from this compound is not detailed, its chemical nature makes it a plausible precursor for creating chromophores. For instance, the synthesis of Astrazone Red Violet 3R involves the use of 4-(methyl-N-chloroethyl)-2-methylbenzaldehyde, a structurally related compound. kvmwai.edu.in

Environmental Chemical Fate and Transformation Mechanisms

Degradation Pathways in Abiotic Environmental Systems

In the absence of biological activity, N-(2-Chloroethyl)dibutylamine is subject to several degradation pathways in the environment, primarily hydrolysis and photolysis.

Photolysis: Sunlight, particularly its ultraviolet (UV) component, can induce the breakdown of chemical compounds. For this compound, photolysis can lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for chlorinated organic molecules. This process can generate reactive radical species, initiating a cascade of further degradation reactions. The efficiency of photolysis is dependent on factors such as the intensity of solar radiation and the presence of other substances in the environment that can act as photosensitizers.

Formation of By-products and Transformation Products (e.g., N-nitrosamines)

A significant concern associated with the environmental presence of secondary and tertiary amines like this compound is their potential to form N-nitrosamines, a class of compounds recognized as potent carcinogens. europa.euacs.org

The formation of N-nitrosamines occurs through the reaction of an amine with a nitrosating agent, such as nitrite (B80452) (NO₂⁻), under acidic conditions. acs.orgnih.gov For this compound, this reaction would lead to the formation of N-nitroso-N,N-dibutylamine (NDBA). Kinetic modeling studies on the nitrosation of di-n-butylamine, a structurally similar secondary amine, have shown that the risk of N-nitrosamine formation becomes significant at a pH below 6 and at higher concentrations of nitrite. usp.org Another study demonstrated that the rate of N-nitrosodibutylamine formation from tributylamine (B1682462) (a tertiary amine) is two orders of magnitude lower than from di-n-butylamine under the same conditions, as the mechanism for tertiary amines involves a dealkylative step. usp.org

Besides N-nitrosamines, hydrolysis of this compound leads to the formation of N-(2-hydroxyethyl)dibutylamine as a primary transformation product.

Reactivity in Water Treatment and Disinfection Processes

Water disinfection processes, particularly those employing chlorine-based disinfectants, can promote the formation of disinfection by-products (DBPs) when precursor compounds like this compound are present. ibimapublishing.com

The use of chloramine (B81541) (NH₂Cl) as a disinfectant, in particular, has been linked to the formation of N-nitrosamines. europa.eu this compound, as a secondary amine, can react with chloramine to form N-nitrosodibutylamine (NDBA). While specific studies on this compound were not found, the general mechanism involves the reaction of the amine with monochloramine. researchgate.net The formation of various DBPs is influenced by factors such as the pH of the water, temperature, and the concentration of the disinfectant and the precursor organic matter. ibimapublishing.comok.gov For instance, the formation of some nitrogenous DBPs like dichloroacetonitrile (B150184) (DCAN) and trichloroacetonitrile (B146778) (TCAN) is favored under acidic conditions, with their formation decreasing significantly at higher pH due to increased hydrolysis rates. researchgate.net

Atmospheric Chemistry of Halogenated Amines

Once released into the atmosphere, volatile and semi-volatile organic compounds like this compound can undergo chemical transformations that determine their atmospheric lifetime and potential for long-range transport. The primary oxidant in the troposphere is the hydroxyl radical (•OH). unito.it

The reaction with hydroxyl radicals is a major atmospheric degradation pathway for amines. nih.gov For halogenated amines, the reaction kinetics and products can be complex. The rate constants for the reaction of •OH with chloramine species have been determined, with monochloramine reacting faster than dichloramine and trichloramine. nih.gov The reaction with monochloramine primarily proceeds via hydrogen abstraction, while for trichloramine, chlorine atom abstraction is the proposed mechanism. nih.gov The presence of a halogen atom on the amine can influence the reaction pathways and the subsequent degradation products. The atmospheric fate of such compounds is also influenced by their potential for ionization and partitioning at the air-water interface, especially for non-volatile or ionizable compounds. nih.gov

Environmental Analytical Monitoring Methodologies for Detection

The detection and quantification of this compound and its transformation products in environmental matrices like water and soil require sensitive and selective analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. For the analysis of trace levels of odorous compounds in water, a purge-and-trap technique combined with GC-MS/MS has been shown to be effective, achieving low detection limits. shimadzu.com The analysis of this compound by GC-MS would likely involve extraction from the aqueous sample into an organic solvent. nih.gov For highly reactive gases, derivatization prior to GC-MS analysis can be employed to form more stable products suitable for chromatographic separation. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of more polar and non-volatile transformation products, such as N-nitrosamines and hydroxylated by-products, LC-MS/MS is the method of choice due to its high sensitivity and specificity. europa.eunih.gov This technique is widely used for the determination of a broad range of analytes in complex matrices. researchgate.net Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering components from the sample. nih.gov

The table below summarizes the analytical techniques discussed:

Interactive Data Table: Analytical Methodologies| Analytical Technique | Target Analytes | Sample Preparation | Key Advantages |

|---|---|---|---|

| GC-MS / GC-MS/MS | Volatile and semi-volatile compounds (e.g., this compound) | Purge-and-trap, Liquid-liquid extraction, Derivatization | High sensitivity for volatile compounds, good separation efficiency. |

| LC-MS/MS | Polar and non-volatile compounds (e.g., N-nitrosamines, transformation products) | Solid-phase extraction (SPE) | High sensitivity and specificity for a wide range of analytes, suitable for complex matrices. |

Emerging Research Avenues and Future Perspectives

Integration with Flow Chemistry and Continuous Synthesis

The synthesis of N-(2-Chloroethyl)dibutylamine is adaptable to flow chemistry and continuous synthesis methodologies, which offer significant advantages over traditional batch processing. Continuous-flow microreactors, for instance, provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, product purity, and production efficiency. A study on the synthesis of N-n-butyl-N-(2-nitroxy-ethyl)nitramine (BuNENA) using a two-stage continuous flow microreactor system demonstrated a significant reduction in reaction time to 300 seconds, with product purity reaching 98.1% and a yield of 87.1% researchgate.net. This approach minimizes the handling of hazardous intermediates and allows for safer operation, which is particularly relevant for reactions involving reactive compounds like this compound.

The principles of continuous synthesis can be applied to the alkylation of dibutylamine (B89481). For example, a patented process for the synthesis of tetrabutylammonium (B224687) bromide utilizes a photocatalytic continuous microchannel reactor for the preparation of tributylamine (B1682462) from dibutylamine and n-butyraldehyde google.com. This intermediate is then reacted in a second continuous microreactor. Such a setup could be conceptually adapted for the synthesis of this compound, potentially by reacting dibutylamine with a suitable chloroethylating agent in a continuous flow system. The benefits would include enhanced heat and mass transfer, precise control of stoichiometry, and the potential for in-line purification and analysis.

| Parameter | Batch Processing (Anticipated) | Flow Chemistry (Demonstrated for related compounds) |

| Reaction Time | Hours | Minutes to Seconds researchgate.net |

| Safety | Handling of bulk, potentially unstable intermediates | In-situ generation and consumption of reactive species |

| Process Control | Limited control over exotherms and mixing | Precise control of temperature, pressure, and mixing |

| Scalability | Often requires significant redevelopment for scale-up | More straightforward scale-up by numbering-up reactors |

Exploration of Novel Catalytic Approaches for Synthesis and Transformation

Future research is expected to focus on the development of novel catalytic systems for the synthesis and transformation of this compound, aiming for higher efficiency and selectivity. While traditional methods may rely on stoichiometric reagents, modern catalysis offers greener and more atom-economical alternatives.

Biocatalysis: The use of enzymes in chemical synthesis is a rapidly growing field. Halogenases are enzymes capable of selective halogenation of organic molecules under mild conditions mdpi.com. Research into engineering these enzymes could lead to biocatalytic routes for the synthesis of halogenated amines, potentially offering high regio- and enantioselectivity. Furthermore, reductive aminases can be used in one-pot cascades for the N-alkylation of amines using alcohols or carboxylic acids as alkylating agents, providing a greener alternative to the use of alkyl halides nih.gov. Biocatalysis could also be applied to the transformation of this compound into more complex, high-value molecules.

Photocatalysis: Photocatalysis is emerging as a powerful tool in organic synthesis, enabling reactions under mild conditions using light as an energy source . A process for synthesizing tributylamine, a related compound, employs a modified titanium dioxide photocatalyst in a continuous microchannel reactor google.com. Similar photocatalytic strategies could be explored for the synthesis of this compound, potentially offering novel reaction pathways and improved energy efficiency.

| Catalytic Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity (regio- and enantioselectivity), mild reaction conditions, reduced environmental impact. mdpi.commdpi.comwiley.com |

| Photocatalysis | Use of light as a clean energy source, mild reaction conditions, potential for novel reactivity. google.com |

| Homogeneous/Heterogeneous Catalysis | Improved atom economy, potential for catalyst recycling, milder reaction conditions compared to stoichiometric methods. weebly.com |

Advanced Spectroscopic Characterization Techniques (e.g., hyphenated methods)

A deeper understanding of the properties and behavior of this compound will be facilitated by the application of advanced spectroscopic techniques, particularly hyphenated methods. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing comprehensive analytical data.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of compounds in complex mixtures nih.gov. These methods could be employed for the analysis of reaction mixtures during the synthesis of this compound to identify impurities and byproducts. Furthermore, tandem mass spectrometry (MS-MS) can provide detailed structural information by fragmenting ions and analyzing the resulting patterns .

Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) is another powerful hyphenated technique that allows for the direct structural elucidation of compounds separated by LC chemijournal.com. This would be particularly valuable for the unambiguous identification of isomers and for studying the stability of this compound under various conditions. The combination of chromatographic separation with spectroscopic detection offers a level of analytical detail that is often unattainable with individual techniques.

| Hyphenated Technique | Application in the Study of this compound |

| GC-MS | Separation and identification of volatile impurities and degradation products. nih.gov |

| LC-MS/MS | Identification and structural elucidation of the compound and its non-volatile reaction byproducts. nih.gov |

| LC-NMR | Unambiguous structural confirmation of the compound and its isomers in complex matrices. chemijournal.com |

| LC-FTIR | Functional group analysis of separated components. nih.govijnrd.org |

High-Throughput Screening in Synthetic Methodologies Development

High-throughput screening (HTS) is a key technology for accelerating the discovery and optimization of new synthetic methods bmglabtech.com. By enabling the rapid, parallel execution of a large number of experiments, HTS can significantly reduce the time and resources required for process development. This approach is particularly well-suited for the development of synthetic methodologies for compounds like this compound.

In the context of synthesizing halogenated amines, HTS assays have been developed to screen for enzymatic halogenation reactions nih.gov. A colorimetric assay based on a peroxidase-mediated quinone-amine coupling allows for the rapid detection of arylamine halogenation. Similarly, fluorescence-based assays have been developed to screen for the activity of tryptophan halogenases, facilitating the directed evolution of these enzymes for improved stability and activity nih.gov. Such HTS methods could be adapted to screen for novel catalysts and reaction conditions for the synthesis of this compound. The use of microplate formats (e.g., 384- or 1536-well plates) and robotic automation allows for the systematic exploration of a wide range of variables, including catalysts, solvents, temperatures, and reactant ratios bmglabtech.com.

| HTS Application Area | Potential Impact on this compound Research |

| Catalyst Discovery | Rapid screening of large libraries of potential catalysts (e.g., metal complexes, organocatalysts, enzymes) to identify optimal candidates. |

| Reaction Optimization | Efficient optimization of reaction parameters (temperature, solvent, concentration, stoichiometry) to maximize yield and minimize byproducts. |

| Enzyme Engineering | Directed evolution of enzymes for improved activity, stability, and selectivity in the biocatalytic synthesis of halogenated amines. nih.gov |

Sustainable Synthesis and Environmental Remediation Strategies related to Halogenated Amines

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency nih.govjddhs.com. Future research on this compound will likely prioritize the development of sustainable synthesis routes. This includes the use of greener solvents, renewable feedstocks, and catalytic methods to improve atom economy mdpi.comrsc.orgejcmpr.com. For example, the synthesis of amines can be achieved using aqueous ammonia (B1221849) as both a nitrogen source and a solvent, significantly improving the greenness of the process rsc.org.

The environmental fate of halogenated amines is another critical area of research. Halogenated organic compounds can be persistent environmental pollutants, and understanding their degradation pathways is essential for assessing their environmental impact. Studies on the environmental degradation of related compounds, such as the human metabolites of cyclophosphamide, have shown that they can lead to the formation of toxic and non-biodegradable transformation products nih.gov. Research into the environmental fate of this compound is necessary to understand its persistence, potential for bioaccumulation, and the toxicity of its degradation products nih.gov.

Strategies for the environmental remediation of halogenated amines are also an important research focus. These may include bioremediation approaches that utilize microorganisms capable of degrading these compounds, as well as advanced oxidation processes. A comprehensive understanding of the environmental behavior of this compound will be crucial for ensuring its safe and sustainable use.

Q & A

Basic Research Question

- Chromatography : HPLC with a C18 column (acetonitrile:water 70:30, UV detection at 254 nm) resolves impurities like unreacted dibutylamine .

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) confirms structure: δ 3.6–3.8 ppm (CH₂Cl), 2.4–2.6 ppm (N-CH₂), and 0.9–1.6 ppm (butyl chains) .

Quality Control : Purity ≥98% is critical for reproducible biological assays; validate via elemental analysis (C, H, N, Cl) .

How can contradictory data on the compound’s cytotoxicity be resolved in cancer cell line studies?

Advanced Research Question

- Experimental Design :

- Use isogenic cell lines to isolate genetic factors (e.g., DNA repair efficiency).

- Standardize exposure time (e.g., 48 hrs) and measure IC₅₀ via MTT assays .

- Metabolic Considerations : Pre-treat cells with glutathione inhibitors (e.g., buthionine sulfoximine) to enhance alkylation efficacy .

Case Study : In HL-60 leukemia cells, cytotoxicity correlates with p53 status; validate via siRNA knockdown experiments .

What safety protocols are essential for handling this compound in vitro?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Containment : Use a fume hood for synthesis and dilution steps; avoid skin contact due to potential vesicant properties .

- Waste Disposal : Quench residual compound with 10% sodium thiosulfate before aqueous disposal .

What in vivo models are suitable for studying the hepatotoxic effects of this compound?

Advanced Research Question

- Rodent Models : Administer 10–50 mg/kg (i.p.) to Sprague-Dawley rats; monitor liver enzymes (ALT, AST) and histopathology for necrosis .

- Mechanistic Insight : Pre-treatment with adrenergic blockers (e.g., dibenamine) may mitigate toxicity by reducing metabolic activation .

Limitations : Species-specific differences in cytochrome P450 metabolism require cross-validation with human hepatocyte cultures .

How does the compound’s logP value influence its pharmacokinetic profile?

Advanced Research Question

- Calculation : Estimate logP (octanol/water) via software (e.g., ChemAxon): Predicted ~3.2, indicating moderate lipophilicity.

- Implications : High logP enhances blood-brain barrier penetration but may reduce aqueous solubility. Formulate with cyclodextrins or liposomes for in vivo delivery .

Experimental Validation : Measure partitioning coefficients using shake-flask methods with UV quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.